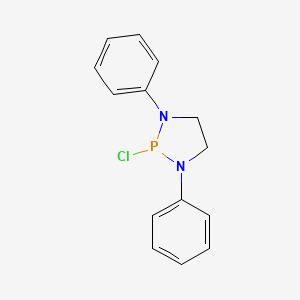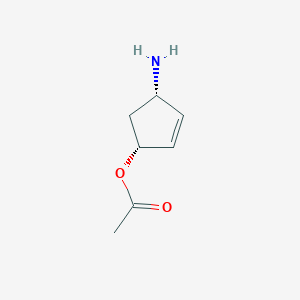
rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate: is a stereoisomeric compound with the molecular formula C7H11NO2 It is characterized by the presence of an amino group and an acetate ester on a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate can be achieved through several synthetic routes. One common method involves the desymmetrization of diacetate to obtain (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate via enzymatic transesterification with methanol in methyl tert-butyl ether (MTBE) at low temperatures . This intermediate can then be converted to the desired amino compound through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated cyclopentane derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include imines, nitriles, saturated cyclopentane derivatives, and various substituted cyclopentene compounds.
Applications De Recherche Scientifique
rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The acetate group may also play a role in modulating the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate include:
- (1R,4S)-rel-4-Aminocyclopent-2-enecarboxylic acid
- rel-(+)-(1R,4S,10R)-4-hydroxycembra-2E,7E,11Z-trien-20,10-olide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an amino group and an acetate ester on a cyclopentene ring
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
[(1R,4S)-4-aminocyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C7H11NO2/c1-5(9)10-7-3-2-6(8)4-7/h2-3,6-7H,4,8H2,1H3/t6-,7+/m1/s1 |
Clé InChI |
NIOCWXLTSTWONK-RQJHMYQMSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@@H](C=C1)N |
SMILES canonique |
CC(=O)OC1CC(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


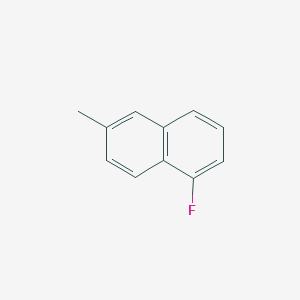
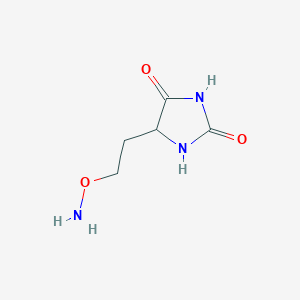
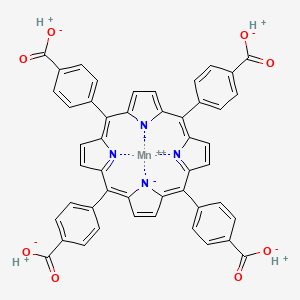

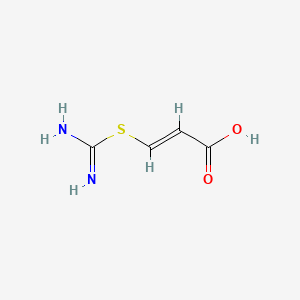
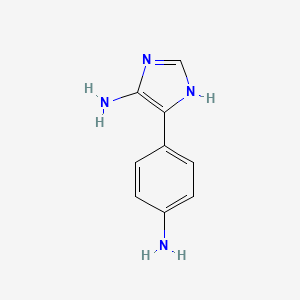
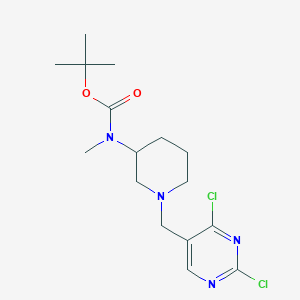
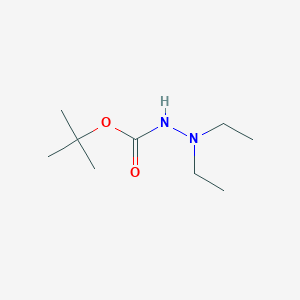
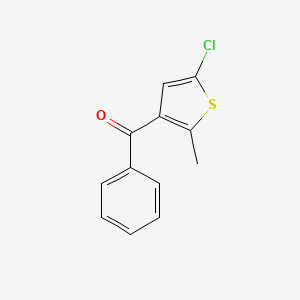
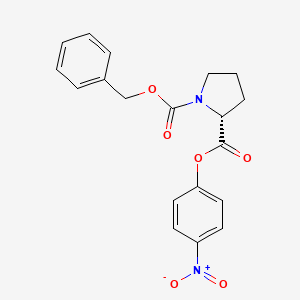
![3-Ethoxy-4-[4-(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B12825638.png)
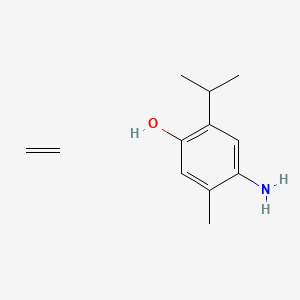
![((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol](/img/structure/B12825642.png)
